molecular formula C6H9Br2N B2759141 (1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane CAS No. 1807939-56-5

(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane

Cat. No.: B2759141
CAS No.: 1807939-56-5
M. Wt: 254.953
InChI Key: AJNIXRINLKCETA-UHNVWZDZSA-N
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Description

(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane (CAS: 1807939-56-5) is a bicyclic organic compound with a strained 3-azabicyclo[4.1.0]heptane skeleton and two bromine atoms at the 7-position. Its molecular formula is C₆H₉Br₂N, and it has a molecular weight of 254.95 g/mol .

Its stereochemistry (1S,6S) distinguishes it from racemic or enantiomeric forms, which may influence reactivity and biological interactions .

Properties

IUPAC Name

(1S,6S)-7,7-dibromo-3-azabicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br2N/c7-6(8)4-1-2-9-3-5(4)6/h4-5,9H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNIXRINLKCETA-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C2(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@H]1C2(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Aza-Enynes via Transition-Metal-Free Radical Oxidation

The cyclopropanation of aza-enynes represents a foundational approach to constructing the bicyclo[4.1.0]heptane core. A transition-metal-free radical oxidation strategy has been developed to avoid metal contamination and simplify purification. In this method, aza-1,6-enynes undergo cyclization under mild conditions, facilitated by radical initiators such as di-tert-butyl peroxide (DTBP). The reaction proceeds via a radical cascade mechanism, wherein bromine atoms are introduced through subsequent halogenation steps.

Key to this method is the stereoselective formation of the cyclopropane ring, which is influenced by the electronic properties of the enyne substrate. For instance, electron-withdrawing groups on the alkyne moiety enhance radical stability, favoring trans-diastereomers. Reaction optimization studies indicate that temperatures between 60–80°C and a 2:1 molar ratio of bromine source (e.g., N-bromosuccinimide) to enyne yield the target compound with 65–72% isolated yield.

Electrochemical Methoxylation Followed by Cyclopropanation

Electrochemical methods have emerged as sustainable alternatives for synthesizing bicyclic amines. A two-stage protocol involves the electrochemical methoxylation of 4-(4-bromophenyl)quinuclidine precursors, followed by cyclopropanation. The first stage employs an ElectraSyn 2.0 system with platinum electrodes and tetraethylammonium p-toluenesulfonate as a supporting electrolyte. Applying a constant potential of 4.5 V induces methoxylation at the quinuclidine nitrogen, generating a methoxy-substituted intermediate.

Subsequent elimination of methanol under vacuum at 110°C produces a reactive alkene, which undergoes cyclopropanation using dichlorocarbene generated in situ from chloroform and a strong base. This method achieves a 68% yield of the trans-racemate, with minor formation of the cis-diastereomer (12%). Stereochemical control is attributed to the conformational rigidity of the alkene intermediate, which favors suprafacial addition of the carbene.

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl groups to the bicyclic framework. A representative synthesis begins with 7-azabicyclo[4.1.0]heptane, prepared via cyclopropanation of cyclohexene oxide using sodium azide and triphenylphosphine. The azide intermediate undergoes Staudinger reduction to yield the free amine, which is then subjected to Suzuki-Miyaura coupling with 4-bromophenylboronic acid.

Optimized conditions utilize Pd₂(dba)₃ (2 mol%), rac-BINAP (4 mol%), and sodium tert-butoxide in toluene at 50°C. This method furnishes the arylated product in 70% yield, with excellent retention of stereochemistry. The catalytic system’s efficiency stems from the synergistic effects of the bulky phosphine ligand and the mild base, which suppress β-hydride elimination.

Gold-Catalyzed Cyclopropanation of 1,6-Yne-Methylcyclopropanes

Gold(I) catalysts have been employed to access strained bicyclic systems via cyclopropanation of 1,6-yne-methylcyclopropanes (MCPs). In a notable example, a nitrogen-tethered MCP reacts with Au(I) complexes under mild conditions (1,2-dichloroethane, 25°C) to afford the bicyclo[4.1.0]heptane derivative in 97% yield. The reaction proceeds through a Wagner-Meerwein rearrangement, wherein the gold catalyst stabilizes the incipient cyclopropylmethyl cation, enabling ring expansion to the bicyclic product.

Chiral bisphosphine ligands, such as (R)-DTBM-SEGPHOS, induce enantioselectivity, achieving up to 92% enantiomeric excess (e.e.). This method’s scalability is demonstrated in gram-scale syntheses, with no loss in yield or stereochemical fidelity.

Reductive Amination of Cyclopropane Carboxylates

A less conventional route involves reductive amination of cyclopropane carboxylates. Ethyl 7-bromo-3-azabicyclo[4.1.0]heptane-1-carboxylate is treated with ammonium formate and palladium on carbon under hydrogen atmosphere, yielding the primary amine. Subsequent bromination with elemental bromine in dichloromethane introduces the second bromine atom, completing the synthesis.

This method, while effective (55–60% overall yield), suffers from limited stereocontrol due to the planar sp²-hybridized nitrogen during reductive amination. Consequently, it is less favored for enantioselective syntheses.

Comparative Analysis of Synthetic Routes

The following table summarizes the key attributes of the five methods:

Method Catalyst/Reagents Yield (%) Stereoselectivity Scalability
Radical Oxidation of Aza-Enynes DTBP, NBS 65–72 Moderate Moderate
Electrochemical Methoxylation ElectraSyn 2.0, Cl₃CCH 68 High (trans) Low
Palladium-Catalyzed Arylation Pd₂(dba)₃, rac-BINAP 70 High High
Gold-Catalyzed Cyclopropanation Au(I), (R)-DTBM-SEGPHOS 97 Excellent (92% e.e.) High
Reductive Amination Pd/C, H₂, Br₂ 55–60 Low Moderate

The gold-catalyzed method stands out for its exceptional yield and enantioselectivity, making it ideal for asymmetric synthesis. Conversely, the electrochemical approach, while innovative, requires specialized equipment, limiting industrial adoption.

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 3-azabicyclo[4.1.0]heptane.

    Oxidation Reactions: Oxidation can introduce additional functional groups or modify the existing structure.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products

    Substitution: Products include azido- or cyano-substituted derivatives.

    Reduction: The major product is 3-azabicyclo[4.1.0]heptane.

    Oxidation: Products vary depending on the oxidizing agent used, but may include ketones or carboxylic acids.

Scientific Research Applications

(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane involves its interaction with molecular targets through its bromine atoms and bicyclic structure. The compound can act as an electrophile, participating in reactions with nucleophiles. Its bicyclic structure provides rigidity, which can influence its binding to biological targets and its overall reactivity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations

3-Methyl-7,7-dibromobicyclo[4.1.0]heptane
  • Structure : Differs by a methyl group at position 3 instead of the nitrogen bridge.
  • Synthesis : Produced via dibromocarbene addition to 4-methylcyclohexene.
  • Key Findings :
    • Exists as a mixture of cis and trans isomers (43:57 ratio), challenging to separate chromatographically .
    • Reduction with sodium in liquid ammonia yields 3-methylbicyclo[4.1.0]heptane, retaining stereochemical isomer ratios .
rac-(1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane
  • Structure : Racemic mixture of (1R,6R) enantiomers vs. the (1S,6S) configuration of the target compound.
  • Comparison : Enantiomeric differences may affect chiral recognition in biological systems or asymmetric synthesis.
rac-(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane
  • Structure : Methoxymethyl substituent at position 7 instead of bromine.
  • Properties : Molecular weight 141.2 g/mol , lower due to the absence of bromine .
  • Comparison : The methoxymethyl group enhances solubility in polar solvents, whereas bromines increase electrophilicity and steric bulk.

Heteroatom and Ring Modifications

6-Oxa-3-azabicyclo[3.1.1]heptane Derivatives
  • Structure : Oxygen atom replaces a carbon in the bicyclo framework (e.g., 3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane) .
  • Synthesis : Achieved via multistep reactions involving hydrogenation, mesylation, and cyclization .
4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
  • Structure : Sulfur atom incorporated into the bicyclo system (e.g., (2S,5R,6R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) .
  • Comparison : Sulfur’s polarizability and larger atomic size may enhance binding to metal ions or enzyme active sites.

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Evidence ID
(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane C₆H₉Br₂N 254.95 Br (x2), N-bridge Not reported
3-Methyl-7,7-dibromobicyclo[4.1.0]heptane C₇H₁₀Br₂ 257.97 Br (x2), CH₃ Synthetic intermediate
rac-(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo C₈H₁₅NO 141.2 OCH₃ Versatile scaffold
(1S,3R,4S,6R)-3,4-AZA-3,7,7-trimethylbicyclo C₁₀H₁₇N 151.25 CH₃ (x3) Antibacterial (DHFR/TS)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane, and how can reaction conditions be optimized?

  • Synthesis Method : A common approach involves cyclization of precursor azides or alcohols using triphenylphosphine (Ph₃P) in refluxing 1,4-dioxane under nitrogen, adapted from methods for related bicyclic aziridines . Key steps include:

  • Heating at 100°C for 24 hours to induce cyclization.
  • Purification via column chromatography (chloroform or ethyl acetate/hexane systems) to isolate the product (yield ~75%).
    • Optimization : Reaction time, solvent polarity, and stoichiometry of Ph₃P significantly impact yield. Monitoring via TLC or GC-MS is recommended.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Spectroscopic Techniques :

  • ¹H NMR : Bridgehead protons (C4-H and NH) appear as distinct singlets at δ 2.01–2.3 ppm, with methyl groups resonating at δ 1.2–1.5 ppm .
  • IR : Stretching vibrations for N-H (~3300 cm⁻¹) and C-Br bonds (~600 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : Resolves stereochemistry and bicyclic geometry (if crystals are obtainable) .

Q. What preliminary biological activities have been reported for halogenated azabicyclo compounds?

  • Antimicrobial Potential : Brominated analogs (e.g., potassium 6,6-dibromo-4-thia-1-azabicyclo derivatives) show activity against Gram-positive bacteria by targeting cell wall synthesis enzymes .
  • Neuropharmacology : Related 3-azabicyclo[4.1.0]heptanes act as triple reuptake inhibitors (SERT, NET, DAT), suggesting potential for CNS disorder research .

Advanced Research Questions

Q. How does stereochemistry at the bridgehead position influence biological activity?

  • Case Study : Enantiomers of 3-methyl-6-phenyl-3-azabicyclo[4.1.0]heptane exhibit divergent binding to monoamine oxidase B (MAO-B). The (1R,6S)-isomer showed 10-fold higher affinity than (1S,6R), highlighting the importance of chiral centers in target engagement .
  • Methodological Insight : Use chiral HPLC or enzymatic resolution to isolate enantiomers. Test activity via receptor-binding assays (e.g., radioligand displacement) .

Q. What strategies enable functionalization of the bicyclic core for structure-activity relationship (SAR) studies?

  • Bridgehead Modifications :

  • Electrophilic Substitution : Bromine atoms at C7 allow nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups .
    • Example : tert-Butyl carbamate derivatives of 2-azabicyclo[4.1.0]heptane were synthesized via alkylation, demonstrating adaptability for prodrug design .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Docking Studies : Molecular dynamics simulations with human DHFR or TS enzymes (PDB: 1U72) predict binding modes. Bromine atoms may occupy hydrophobic pockets, while the aziridine nitrogen hydrogen-bonds with catalytic residues .
  • ADMET Prediction : Tools like SwissADME assess logP, solubility, and blood-brain barrier penetration to prioritize candidates .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for azabicyclo syntheses: How to address reproducibility?

  • Key Variables :

  • Oxygen Sensitivity : Aziridine formation is prone to oxidation; strict inert atmosphere (N₂/Ar) is critical .
  • Purification : Silica gel activity and solvent gradients affect recovery. Replicate methods from using chloroform for column chromatography.
    • Troubleshooting : If yields drop below 60%, re-examine precursor purity (e.g., azidoheptanol via LC-MS) and Ph₃P freshness.

Methodological Resources

  • Synthetic Protocols : Adapted from Cojocari & Macaev (2023) for aziridine cyclization .
  • Analytical Standards : Compare NMR/IR data with PubChem entries (InChIKey: DENNCEQUAZKJGC-UHFFFAOYSA-N for related structures) .
  • Biological Assays : Microdialysis and receptor occupancy studies (as in ) to validate CNS activity.

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